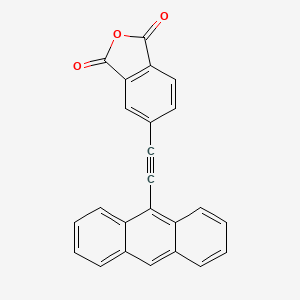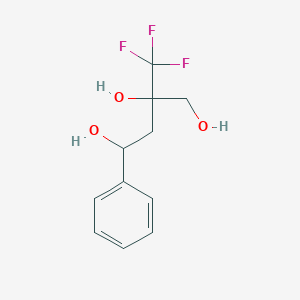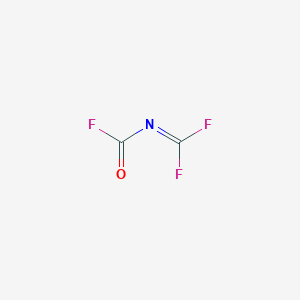![molecular formula C11H14N2O4S B14251896 Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate CAS No. 252648-28-5](/img/structure/B14251896.png)
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate is an organic compound that features a pyridine ring substituted with a sulfonyl group and an amino group, linked to a pent-4-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate typically involves the reaction of pyridine-2-sulfonyl chloride with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(pyridine-3-sulfonyl)amino]pent-4-enoate
- Methyl 2-[(pyridine-4-sulfonyl)amino]pent-4-enoate
- Ethyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate
Uniqueness
Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the sulfonyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Properties
CAS No. |
252648-28-5 |
|---|---|
Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
methyl 2-(pyridin-2-ylsulfonylamino)pent-4-enoate |
InChI |
InChI=1S/C11H14N2O4S/c1-3-6-9(11(14)17-2)13-18(15,16)10-7-4-5-8-12-10/h3-5,7-9,13H,1,6H2,2H3 |
InChI Key |
CLZSIWZZNYFADU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)NS(=O)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


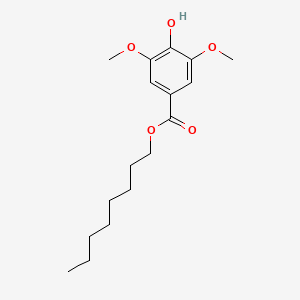
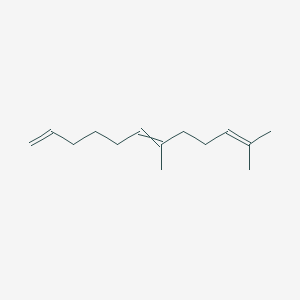

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
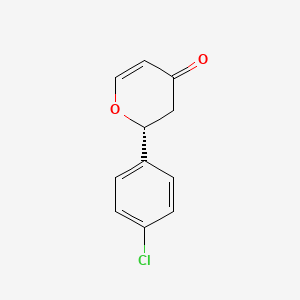
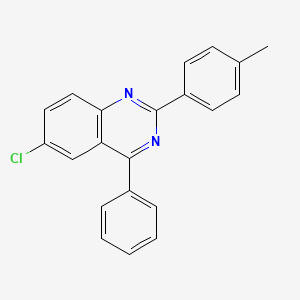
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

